molecular formula C26H31FN4O B8488213 2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-1-piperidinyl]ethyl]-

2-Imidazolidinone,1-[2-[4-[3-(4-fluorophenyl)-2,5-dimethyl-1h-indol-1-yl]-1-piperidinyl]ethyl]-

Cat. No. B8488213
M. Wt: 434.5 g/mol
InChI Key: OUEICZGYFSHCOY-UHFFFAOYSA-N
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Patent
US05393761

Procedure details

Ammonium formate (12 g) was added in small portions during 18 h to a refluxing mixture of 2,5-dimethyl-3-(4-fluorophenyl)-1-[1-[2-(imidazolidin-2-on-1-yl)ethyl]1,2,3,6-tetrahydropyridin-4-yl]-1H-indole 6a (1.9 g), 5% palladium on activated carbon (1 g) and ethanol (50 ml). The reaction mixture was cooled to room temperature and the solvents were evaporated in vacuo. After addition of water the mixture was made alkaline with concentrated NaOH and extracted with ethyl acetate (2×50 ml).The combined organic phases were dried (Na2SO4) and the solvents were evaporated in vacuo. This afforded the title compound which crystallized from diethyl ether. Yield 0.2 g, mp 188°-190° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][C:6]1[N:7]([C:23]2[CH2:24][CH2:25][N:26]([CH2:29][CH2:30][N:31]3[CH2:35][CH2:34][NH:33][C:32]3=[O:36])[CH2:27][CH:28]=2)[C:8]2[C:13]([C:14]=1[C:15]1[CH:20]=[CH:19][C:18]([F:21])=[CH:17][CH:16]=1)=[CH:12][C:11]([CH3:22])=[CH:10][CH:9]=2>[Pd].C(O)C>[CH3:5][C:6]1[N:7]([CH:23]2[CH2:24][CH2:25][N:26]([CH2:29][CH2:30][N:31]3[CH2:35][CH2:34][NH:33][C:32]3=[O:36])[CH2:27][CH2:28]2)[C:8]2[C:13]([C:14]=1[C:15]1[CH:16]=[CH:17][C:18]([F:21])=[CH:19][CH:20]=1)=[CH:12][C:11]([CH3:22])=[CH:10][CH:9]=2 |f:0.1|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
1.9 g
Type
reactant
Smiles
CC=1N(C2=CC=C(C=C2C1C1=CC=C(C=C1)F)C)C=1CCN(CC1)CCN1C(NCC1)=O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvents were evaporated in vacuo
ADDITION
Type
ADDITION
Details
After addition of water the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 ml).The combined organic phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC=1N(C2=CC=C(C=C2C1C1=CC=C(C=C1)F)C)C1CCN(CC1)CCN1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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